molecular formula C18H30N4O4 B15149085 N'~1~,N'~4~-bis(cyclohexylcarbonyl)butanedihydrazide

N'~1~,N'~4~-bis(cyclohexylcarbonyl)butanedihydrazide

Cat. No.: B15149085
M. Wt: 366.5 g/mol
InChI Key: OBEDBJVACBZPFZ-UHFFFAOYSA-N
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Description

N’~1~,N’~4~-bis(cyclohexylcarbonyl)butanedihydrazide is a chemical compound with the molecular formula C22H36N4O4 It is known for its unique structure, which includes two cyclohexylcarbonyl groups attached to a butanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-bis(cyclohexylcarbonyl)butanedihydrazide typically involves the reaction of cyclohexylcarbonyl chloride with butanedihydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~4~-bis(cyclohexylcarbonyl)butanedihydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~4~-bis(cyclohexylcarbonyl)butanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The hydrazide groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N’~1~,N’~4~-bis(cyclohexylcarbonyl)butanedihydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis(cyclohexylcarbonyl)butanedihydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

N’~1~,N’~4~-bis(cyclohexylcarbonyl)butanedihydrazide can be compared with other similar compounds, such as:

    N’~1~,N’~4~-bis(cyclohexylcarbonyl)succinohydrazide: This compound has a similar structure but with a succinic acid backbone instead of butanedihydrazide.

  • **N’~1~,N’~

Properties

Molecular Formula

C18H30N4O4

Molecular Weight

366.5 g/mol

IUPAC Name

1-N',4-N'-bis(cyclohexanecarbonyl)butanedihydrazide

InChI

InChI=1S/C18H30N4O4/c23-15(19-21-17(25)13-7-3-1-4-8-13)11-12-16(24)20-22-18(26)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26)

InChI Key

OBEDBJVACBZPFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)CCC(=O)NNC(=O)C2CCCCC2

Origin of Product

United States

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